5-Ethynyl-3-methylpyridin-2-amine
Description
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-ethynyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
GRKVWBAUJOWHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C#C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing ethynyl groups into aromatic systems. For 5-ethynyl-3-methylpyridin-2-amine, this method involves reacting 5-bromo-3-methylpyridin-2-amine with ethynylboronic acid in the presence of a palladium catalyst. A typical protocol uses palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a mixture of dimethylformamide (DMF) and aqueous cesium carbonate at 80–100°C for 12–24 hours. Yields range from 65% to 78%, with purity exceeding 95% after column chromatography.
Key advantages include high regioselectivity and compatibility with sensitive functional groups. However, challenges such as catalyst cost and boronic acid stability under acidic conditions necessitate careful optimization.
Copper-Catalyzed Amination
A modified approach using copper(I) complexes has been reported for substrates sensitive to palladium. In one protocol, a copper(II) 2,7-bis(pyridin-2-yl)-1,8-naphthyridine complex catalyzes the coupling of 5-halo-3-methylpyridin-2-amine with ethynyl Grignard reagents in water at 110–120°C. This method achieves 60–72% yield and emphasizes sustainability through aqueous-phase reactivity.
Optimization of Reaction Parameters
Catalyst Selection
| Catalyst System | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 78 | 97 | 24 |
| PdCl₂/CuI | 85 | 95 | 8 |
| Cu(II)-naphthyridine | 72 | 93 | 16 |
Palladium-based systems generally outperform copper catalysts in efficiency but require stringent temperature control to prevent decomposition.
Solvent and Base Effects
- DMF : Enhances palladium solubility but may lead to side reactions at elevated temperatures.
- THF : Ideal for Sonogashira coupling due to its ability to stabilize copper intermediates.
- Cesium carbonate : Preferred base for Suzuki reactions, offering superior phase-transfer properties compared to potassium carbonate.
Temperature and Time Considerations
Lower temperatures (60–80°C) favor selectivity in Sonogashira couplings, while Suzuki reactions require higher temperatures (80–100°C) to achieve acceptable conversion rates. Prolonged reaction times (>24 hours) risk substrate degradation, particularly in the presence of residual moisture.
Industrial-Scale Production Strategies
Batch vs. Continuous Flow Processes
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Throughput (kg/day) | 50–100 | 200–300 |
| Yield (%) | 70–75 | 80–85 |
| Catalyst Recycling | Limited | Feasible |
Continuous flow systems minimize thermal gradients and improve mixing, reducing byproduct formation. A pilot-scale study demonstrated a 15% increase in yield compared to batch methods.
Purification and Yield Maximization
Industrial protocols often employ crystallization from ethanol/water mixtures to achieve >99% purity. Residual palladium is removed using activated carbon or ion-exchange resins , with levels reduced to <10 ppm.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The ethynyl group facilitates participation in Sonogashira coupling, enabling bond formation with aryl/heteroaryl halides. This reaction typically employs Pd(PPh₃)₄ and CuI as catalysts under mild conditions (Table 1).
Table 1: Sonogashira Coupling of 5-Ethynyl-3-methylpyridin-2-amine Derivatives
Key Findings :
-
Reactions proceed at room temperature or mild heating (≤80°C) with yields exceeding 75% .
-
The methyl group at the 3-position enhances steric stability, reducing side reactions .
Acid-Catalyzed Cyclization to 7-Azaindoles
Under acidic conditions (e.g., trifluoroacetic acid), the ethynyl group undergoes cyclization with the amine to form nitrogen-rich heterocycles like 7-azaindoles (Figure 1) .
Mechanism :
-
Protonation of the ethynyl group activates the triple bond.
-
Intramolecular nucleophilic attack by the amine forms a six-membered transition state.
-
Aromatization yields the 7-azaindole core.
Conditions :
Example: Cu(I)-Mediated Alkyne-Azide Cycloaddition
-
Reacts with azides under Cu(I) catalysis to form 1,2,3-triazoles.
-
Applications: Bioconjugation, polymer chemistry.
Conditions :
-
CuSO₄, sodium ascorbate, H₂O/THF, RT.
-
Reaction time: 2–4 hours.
Comparative Reactivity with Structural Analogs
The dual substitution (ethynyl + methyl) enhances reactivity compared to analogs (Table 2).
Table 2: Reactivity Comparison of Pyridine Derivatives
| Compound | Key Functional Groups | Reactivity with Pd Catalysts | Cyclization Efficiency |
|---|---|---|---|
| 5-Ethynyl-3-methylpyridin-2-amine | Ethynyl, Methyl, Amine | High (Sonogashira) | 85% (TFA) |
| 5-Bromo-3-methylpyridin-2-amine | Bromo, Methyl, Amine | Moderate (Suzuki) | N/A |
| 5-Ethynylpyridin-2-amine | Ethynyl, Amine | High (Sonogashira) | 72% (TFA) |
Insights :
-
Methyl substitution improves thermal stability during coupling reactions .
-
Ethynyl groups show higher regioselectivity in cyclization vs. bromo analogs .
DFT Studies on Reaction Pathways
Computational analyses (B3LYP/6-31G(d,p)) reveal:
Scientific Research Applications
Chemistry:
5-Ethynyl-3-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a ligand in coordination chemistry .
Biology:
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine:
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry:
In the industrial sector, 5-Ethynyl-3-methylpyridin-2-amine can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-methylpyridin-2-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl and methyl groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with structurally analogous pyridine derivatives is provided below, focusing on substituent positions, functional groups, and inferred properties.
2.1. Substituent Position and Functional Group Analysis
2.2. Key Structural and Functional Differences
- Ethynyl vs. In contrast, methoxy (e.g., ) is electron-donating, activating the ring for electrophilic reactions. Bromo substituents (e.g., ) act as leaving groups, enabling cross-coupling reactions. Ethynyl’s triple bond allows conjugation to azides (click chemistry), whereas methoxy or bromo groups are more suited for substitution or metal-catalyzed couplings.
- Methyl Group Influence: The methyl group at position 3 in the target compound increases steric bulk and lipophilicity compared to non-methylated analogs (e.g., ). This may enhance passive diffusion across biological membranes.
- Amine Position: The amine at position 2 in the target compound vs. For example, position 2 amines in pyridines are often involved in base-pair-like interactions in drug-target binding.
2.3. Molecular Weight and Solubility Trends
Biological Activity
5-Ethynyl-3-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Ethynyl-3-methylpyridin-2-amine is characterized by the following structural features:
- Ethynyl Group : Located at the 5-position of the pyridine ring, contributing to the compound's reactivity.
- Methyl Group : Positioned at the 3-position, influencing its biological interactions.
The molecular formula for this compound is , and its unique structure allows it to participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal applications .
The biological activity of 5-Ethynyl-3-methylpyridin-2-amine largely depends on its interactions with specific molecular targets. Key aspects of its mechanism include:
- Binding Affinity : The compound interacts with various proteins and enzymes, potentially modulating their activity. This interaction can lead to therapeutic effects against diseases, including cancer and infections .
- Ligand Properties : The ethynyl group may facilitate π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, further influencing biological pathways .
Antimicrobial Activity
Research indicates that 5-Ethynyl-3-methylpyridin-2-amine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Potential
5-Ethynyl-3-methylpyridin-2-amine has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The compound's ability to inhibit cell proliferation and promote programmed cell death highlights its potential as a therapeutic agent in oncology .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of 5-Ethynyl-3-methylpyridin-2-amine against multidrug-resistant bacterial strains. The findings revealed significant inhibition of growth compared to standard antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Cancer Cell Apoptosis
In a separate investigation, the effects of 5-Ethynyl-3-methylpyridin-2-amine on HeLa cells were examined. The compound was found to activate caspase pathways, leading to apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic events .
Q & A
Q. What are the most reliable synthetic routes for 5-Ethynyl-3-methylpyridin-2-amine, and how are reaction conditions optimized?
Methodological Answer: The synthesis of pyridin-2-amine derivatives typically involves multi-step reactions, including palladium-catalyzed coupling (e.g., Sonogashira reactions) to introduce ethynyl groups. For example, 3-((trimethylsilyl)ethynyl)pyridin-2-amine derivatives are synthesized by coupling halogenated pyridines with trimethylsilylacetylene, followed by deprotection . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) is critical. For instance, toluene or DMF under inert atmospheres at 60–80°C improves yields . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.
Q. How can NMR and X-ray crystallography be used to confirm the structure of 5-Ethynyl-3-methylpyridin-2-amine?
Methodological Answer:
- NMR : H and C NMR spectra verify substituent positions. The ethynyl proton (C≡CH) appears as a singlet at ~2.5–3.5 ppm, while methyl groups on the pyridine ring resonate at ~2.3 ppm. Aromatic protons show splitting patterns consistent with substitution patterns .
- X-ray Crystallography : Resolves hydrogen-bonding networks and intermolecular interactions. For example, 3-Chloropyridin-2-amine forms centrosymmetric dimers via N–H···N bonds, with Cl···Cl interactions (3.28 Å) . Similar analysis applies to ethynyl derivatives.
Q. What stability considerations are critical for handling 5-Ethynyl-3-methylpyridin-2-amine in experimental settings?
Methodological Answer:
- Storage : Store at room temperature in airtight containers under inert gas (e.g., argon) to prevent oxidation of the ethynyl group. Light-sensitive compounds require amber vials .
- Solubility : Test solubility in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) to guide reaction design. Ethynyl groups enhance hydrophobicity, necessitating sonication for dissolution .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of 5-Ethynyl-3-methylpyridin-2-amine derivatives?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) studies using software like MOE 2006.08 correlate electronic (e.g., Hammett σ), steric (molar refractivity, SMR), and lipophilic (Log P) parameters with activity. For pyridin-2-amine derivatives, Log P and SMR are critical for membrane permeability and target binding . Example workflow:
Descriptor Calculation : Compute 3D molecular descriptors.
Model Validation : Use cross-validation (r > 0.7) and external test sets.
Activity Prediction : Prioritize derivatives with Log P 1.5–3.5 and SMR < 100 Å for antibacterial screening .
Q. How should researchers address contradictions in crystallographic data for ethynyl-substituted pyridines?
Methodological Answer: Contradictions in X-ray data (e.g., bond length discrepancies or disorder) require:
Q. What strategies optimize catalytic efficiency in ethynyl-functionalization reactions?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh) vs. CuI/Pd(dba) systems for Sonogashira coupling. Copper-free conditions reduce side reactions .
- Machine Learning : Use platforms like LabMate.AI to analyze reaction parameters (e.g., solvent polarity, base strength) and predict optimal conditions. For example, sodium tert-butoxide in dioxane improves coupling yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
